5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Description
Properties
IUPAC Name |
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(4)1-5(8)10-11-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYDQFNKHPWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090743-43-2 | |
| Record name | 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves the bromination and chlorination of a pyrrolo[2,3-c]pyridazine precursor. One common method involves the slow addition of 1-bromo-2,5-diketopyrrolidine to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as oxone or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced form of the compound.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is primarily recognized for its role as a scaffold in drug discovery. Its applications include:
- Kinase Inhibition : The compound has been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. Kinases play a vital role in cell signaling pathways, and their inhibition can lead to reduced tumor growth and improved patient outcomes .
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
Biological Research
In biological studies, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is employed to explore various mechanisms:
- Chemical Probes : It serves as a chemical probe to investigate biological pathways and mechanisms involving nitrogen-containing heterocycles. This facilitates the understanding of complex biochemical processes .
- Target Interactions : The compound has been studied for its interactions with specific biological targets such as enzymes and receptors. Its ability to bind selectively to these targets enhances its potential therapeutic applications .
Industrial Applications
The versatility of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine extends to industrial applications:
- Material Science : It is explored for its potential use in developing new materials and catalysts for various industrial processes. The compound's unique properties may contribute to advancements in material technology .
- Agrochemicals : Derivatives of this compound are being investigated for their potential use in agrochemicals, which could lead to more effective pest control solutions .
Case Studies and Research Findings
Several studies have highlighted the significance of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine in research:
- Kinase Inhibition Studies : A study demonstrated that modifications of the pyrrolo[2,3-c]pyridazine core led to enhanced affinity towards specific kinase targets, showcasing its potential in developing targeted cancer therapies .
- Antiparasitic Activity : Research indicated that similar pyrrolopyridazine compounds showed promising results against Trypanosoma brucei, suggesting that 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine could be further explored for antiparasitic drug development .
- Biological Pathway Investigation : The compound has been used as a scaffold for synthesizing other biologically active molecules, allowing researchers to elucidate complex biological pathways involved in various diseases .
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo-Pyridazines/Pyrimidines
3-Chloro-5-Iodo-7H-Pyrrolo[2,3-c]Pyridazine
- Structure : Replaces bromine at position 5 with iodine (C₆H₃ClIN₃) .
- Higher molecular weight (MW = 296.47 vs. 249.47 for the target) alters pharmacokinetic properties .
- Synthetic Utility: Iodo derivatives are valuable in Sonogashira couplings but may require milder conditions due to iodine’s lower electronegativity .
5-Bromo-4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine
- Core Structure : Pyrrolo[2,3-d]pyrimidine (vs. pyridazine in the target) .
- Substituents : Methyl at N7 enhances lipophilicity (clogP ~2.1 vs. ~1.8 for the target) .
- Applications : Used in JAK2/STAT3 inhibitors, highlighting the role of pyrimidine cores in kinase targeting .
5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine
Ethynyl-Substituted Pyrrolo-Pyridines
5-Bromo-3-(Pyridin-3-Ylethynyl)-1H-Pyrrolo[2,3-b]Pyridine
Parent and Functionalized Analogs
7H-Pyrrolo[2,3-c]Pyridazine
- Parent Compound : Lacks halogen substituents, reducing electrophilicity and cross-coupling utility .
- Applications : Serves as a scaffold for introducing substituents via electrophilic aromatic substitution or metal-catalyzed reactions .
Ethyl 5-Amino-3,4-Diphenyl-7H-Pyrrolo[2,3-c]Pyridazine-6-Carboxylate
Structural and Functional Comparison Table
Biological Activity
5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine has the following structural and chemical properties:
- Molecular Formula : CHBrClN
- Molecular Weight : 232.5 g/mol
- IUPAC Name : 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
- SMILES Notation : C1=C2C(=CNC2=NN=C1Cl)Br
This compound features a fused bicyclic system comprising a pyrrole ring and a pyridazine ring, with bromine and chlorine substituents that enhance its chemical reactivity and biological interactions .
The biological activity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Target Binding : The compound binds to active sites on enzymes or receptors, potentially inhibiting their activity. This is particularly relevant for kinases involved in cell signaling pathways.
- Enzymatic Inhibition : It may act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and reduced cell proliferation, making it a candidate for cancer therapy .
Anticancer Activity
Research indicates that 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine has potential as an anticancer agent due to its kinase inhibitory properties. For instance, similar compounds have shown significant inhibitory effects on various cancer cell lines, suggesting that this compound could possess similar capabilities.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features allow it to interact with microbial targets, potentially leading to the development of new antimicrobial agents .
Research Findings and Case Studies
Several studies have explored the biological activity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted pyridazine precursors. For example, cyclization of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate under reflux conditions yields pyrrolo[2,3-c]pyridazine derivatives . Bromination and chlorination steps are introduced using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) to install the halogen substituents at positions 5 and 3, respectively. Reaction optimization often involves monitoring temperature and solvent polarity to avoid side products .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amines or carbonyls in intermediates. For example, in related pyrrolopyridazines, IR peaks at ~1660 cm⁻¹ indicate carbonyl stretching, and ¹H NMR chemical shifts at δ 7.5–8.5 ppm confirm aromatic protons . X-ray crystallography may resolve ambiguous regiochemistry in halogenated derivatives .
Q. What are common intermediates in the synthesis of pyrrolo[2,3-c]pyridazines?
- Methodological Answer : Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is a key intermediate, synthesized via cyclization of 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate. This intermediate is versatile for further functionalization, such as acetylation or hydrazide formation, enabling access to diverse analogs .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of pyrrolo[2,3-c]pyridazines?
- Methodological Answer : Regioselective bromination at position 5 is achieved using NBS in dimethylformamide (DMF) at 0–5°C, leveraging electron-donating/withdrawing effects of existing substituents. Chlorination at position 3 is optimized via electrophilic aromatic substitution with POCl₃ in the presence of catalytic Lewis acids (e.g., AlCl₃). Computational studies (DFT) predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate low yields in multi-step syntheses of halogenated pyrrolopyridazines?
- Methodological Answer : Yield optimization involves:
- Protection/Deprotection : Temporary protection of reactive amines (e.g., with tert-butoxycarbonyl (Boc) groups) during halogenation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in later stages .
Q. How can computational tools aid in predicting the bioactivity of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding modes with target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (Hammett σ constants) with observed IC₅₀ values. For example, electron-withdrawing halogens enhance binding affinity to ATP pockets in kinase inhibitors .
Q. What are the challenges in functionalizing the pyrrolo[2,3-c]pyridazine core for medicinal chemistry applications?
- Methodological Answer : Key challenges include:
- Solubility : Introducing polar groups (e.g., sulfonamides) via nucleophilic aromatic substitution without destabilizing the core.
- Metabolic Stability : Fluorination at inert positions (e.g., C7) reduces oxidative metabolism.
- Toxicity : Mitigating off-target effects by optimizing substituent steric bulk (e.g., 3,4-diphenyl groups improve selectivity) .
Data Contradiction and Resolution
Q. How do discrepancies in spectroscopic data for pyrrolo[2,3-c]pyridazine derivatives arise, and how are they resolved?
- Case Study : Conflicting ¹H NMR signals for NH protons (δ 10.5–12.0 ppm) may result from solvent-dependent tautomerism. Deuterated DMSO vs. CDCl₃ can shift peaks due to hydrogen bonding. Resolution involves 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
Applications in Drug Discovery
Q. What evidence supports the use of halogenated pyrrolopyridazines as kinase inhibitors?
- Methodological Answer : Analogous compounds (e.g., 3-chloro-5H-pyrrolo[2,3-b]pyrazine) show inhibitory activity against Aurora kinases (IC₅₀ < 100 nM) via conserved hinge-region interactions. The 5-bromo-3-chloro motif enhances hydrophobic contacts with kinase pockets, as validated by X-ray co-crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
